molecular formula C27H27N3O B12007243 N'-[(E)-1-(2-naphthyl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide

N'-[(E)-1-(2-naphthyl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide

Cat. No.: B12007243
M. Wt: 409.5 g/mol
InChI Key: VGYZBSFLQOPWHY-TURZUDJPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-1-(2-naphthyl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide typically involves the condensation of 1-(2-naphthyl)ethanone with 3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide under acidic or basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-1-(2-naphthyl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the hydrazide group to amines.

    Substitution: The naphthyl and carbazole groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthaldehyde or carbazole ketones, while reduction may produce amines.

Scientific Research Applications

N’-[(E)-1-(2-naphthyl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-1-(2-naphthyl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazide group can form hydrogen bonds and interact with various enzymes or receptors, potentially inhibiting or modulating their activity. The naphthyl and carbazole moieties may also contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-1-(3-nitrophenyl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide
  • N’-[(E)-1-(4-hydroxyphenyl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide
  • N’-[(E)-1-(2-hydroxyphenyl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide

Uniqueness

N’-[(E)-1-(2-naphthyl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide is unique due to its combination of a naphthyl group and a tetrahydrocarbazole moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C27H27N3O

Molecular Weight

409.5 g/mol

IUPAC Name

N-[(E)-1-naphthalen-2-ylethylideneamino]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide

InChI

InChI=1S/C27H27N3O/c1-19(21-15-14-20-8-2-3-9-22(20)18-21)28-29-27(31)16-17-30-25-12-6-4-10-23(25)24-11-5-7-13-26(24)30/h2-4,6,8-10,12,14-15,18H,5,7,11,13,16-17H2,1H3,(H,29,31)/b28-19+

InChI Key

VGYZBSFLQOPWHY-TURZUDJPSA-N

Isomeric SMILES

C/C(=N\NC(=O)CCN1C2=C(CCCC2)C3=CC=CC=C31)/C4=CC5=CC=CC=C5C=C4

Canonical SMILES

CC(=NNC(=O)CCN1C2=C(CCCC2)C3=CC=CC=C31)C4=CC5=CC=CC=C5C=C4

Origin of Product

United States

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